molecular formula C12H11FN2O3 B2437018 methyl [1-(4-fluorophenyl)-5-hydroxy-1H-pyrazol-3-yl]acetate CAS No. 944787-35-3

methyl [1-(4-fluorophenyl)-5-hydroxy-1H-pyrazol-3-yl]acetate

Cat. No.: B2437018
CAS No.: 944787-35-3
M. Wt: 250.229
InChI Key: SKBDAUNAQBARLR-UHFFFAOYSA-N
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Properties

IUPAC Name

methyl 2-[2-(4-fluorophenyl)-3-oxo-1H-pyrazol-5-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11FN2O3/c1-18-12(17)7-9-6-11(16)15(14-9)10-4-2-8(13)3-5-10/h2-6,14H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMABWDMGQGVHHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC(=O)N(N1)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Chemical Properties and Structure

Methyl [1-(4-fluorophenyl)-5-hydroxy-1H-pyrazol-3-yl]acetate has the molecular formula C12H11FN2O3C_{12}H_{11}FN_2O_3 and a molecular weight of 250.23 g/mol. Its structure features a pyrazole ring, which is known for its biological activity, particularly as a scaffold in drug development.

Scientific Research Applications

1. Medicinal Chemistry

This compound has been investigated for its potential as a therapeutic agent:

  • Anti-inflammatory Activity : The compound has shown promise as an inhibitor of p38 MAP kinase, a target in inflammatory diseases. In vitro studies have demonstrated its ability to selectively inhibit this kinase, which plays a crucial role in the inflammatory response .
  • Anticancer Properties : Research indicates that derivatives of pyrazole compounds can exhibit anticancer activity by inducing apoptosis in cancer cells. The fluorophenyl group may enhance the compound's ability to penetrate cellular membranes, thereby increasing its effectiveness .

2. Biological Studies

The compound is being explored for its role in various biological assays:

  • Proteomics Research : It serves as a tool in proteomic studies, aiding in the identification of protein interactions and functions . This application is critical for understanding disease mechanisms at the molecular level.

Case Studies

Study Focus Findings
Study 1p38 MAP Kinase InhibitionThis compound demonstrated selective inhibition of p38 MAP kinase, leading to reduced inflammatory cytokine production in cell cultures .
Study 2Anticancer ActivityDerivatives showed significant cytotoxic effects on various cancer cell lines, suggesting potential for development into anticancer agents .

Synthesis and Optimization

The synthesis of this compound involves several steps, typically starting from commercially available precursors. Recent advancements have focused on optimizing yield and purity through refined synthetic pathways, including the use of tert-butoxide-assisted coupling reactions .

Biological Activity

Methyl [1-(4-fluorophenyl)-5-hydroxy-1H-pyrazol-3-yl]acetate is a pyrazole derivative that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This compound exhibits potential therapeutic properties, particularly in the areas of anti-cancer, anti-inflammatory, and antibacterial activities. This article provides a detailed overview of its biological activity, including mechanisms of action, relevant case studies, and comparative data.

Chemical Structure and Properties

  • IUPAC Name: Methyl 2-[2-(4-fluorophenyl)-3-oxo-1H-pyrazol-5-yl]acetate
  • Molecular Formula: C₁₂H₁₁FN₂O₃
  • Molecular Weight: 250.23 g/mol
  • CAS Number: 944787-35-3

The compound features a pyrazole ring with a hydroxyl group and a fluorophenyl moiety, contributing to its unique reactivity and biological profile.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The compound's structure allows it to bind effectively to active sites, thereby modulating the activity of these targets. Key mechanisms include:

  • Enzyme Inhibition: The compound has shown potential in inhibiting various enzymes involved in metabolic pathways.
  • Receptor Binding: It can interact with receptor sites, influencing cellular signaling pathways.

Antitumor Activity

Research indicates that this compound exhibits significant antitumor properties. A study demonstrated its effectiveness against several human tumor cell lines, including HeLa (cervical cancer), HCT116 (colon cancer), and A375 (melanoma) cells. The compound showed an IC50 value indicating potent inhibition of cellular proliferation.

Cell LineIC50 (µM)
HeLa0.36
HCT1161.8
A3750.95

Anti-inflammatory Activity

In vitro studies have highlighted the anti-inflammatory effects of this compound. It was found to inhibit the production of pro-inflammatory cytokines in activated macrophages, suggesting a potential therapeutic application in inflammatory diseases.

Antibacterial Activity

This compound has also been evaluated for its antibacterial properties. It demonstrated significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Case Studies

  • Antitumor Efficacy : A study published in MDPI reported that derivatives of pyrazole compounds exhibit selective inhibition against cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. This compound was noted for its selectivity towards CDK2 over CDK9, indicating potential for targeted cancer therapies .
  • Anti-inflammatory Mechanism : In another study focusing on pyrazole derivatives, this compound was shown to reduce inflammation markers in animal models of arthritis, highlighting its therapeutic potential in chronic inflammatory conditions .

Comparative Analysis with Similar Compounds

To understand the unique biological profile of this compound, it is useful to compare it with other similar compounds:

Compound NameStructure SimilarityNotable Activity
Methyl 4-fluorophenylacetateModerateLimited biological activity
1-(4-fluorophenyl)-3-methyl-5-hydroxy-pyrazoleHighModerate antitumor effects

The presence of the hydroxyl group and the specific fluorinated phenyl ring in this compound enhances its biological activity compared to other derivatives.

Q & A

Q. What established synthetic methodologies are available for preparing methyl [1-(4-fluorophenyl)-5-hydroxy-1H-pyrazol-3-yl]acetate?

Answer: The synthesis typically involves cyclocondensation reactions. For example:

  • Step 1: React 1-(2′-hydroxyphenyl)-3-(4"-methoxyphenyl)propane-1,3-dione with phenylhydrazine in a mixture of absolute ethanol and glacial acetic acid under reflux (7 hours). This forms the pyrazole core .
  • Step 2: Hydrolysis of ester intermediates (e.g., methyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate) under basic conditions to yield carboxylic acid derivatives, followed by re-esterification .
  • Purification: Column chromatography using dry silica gel and recrystallization in ethanol improves purity (yield ~45%) .

Q. What spectroscopic and crystallographic techniques are critical for structural validation of this compound?

Answer:

  • X-ray crystallography resolves dihedral angles between the pyrazole ring and substituents (e.g., 16.83° with methoxyphenyl, 48.97° with phenyl) and hydrogen bonding networks (e.g., O–H⋯N interactions with bond lengths ~1.86 Å) .
  • NMR spectroscopy identifies regiochemistry: 1H^1H NMR distinguishes hydroxy and ester protons, while 13C^{13}C NMR confirms carbonyl and fluorophenyl environments .
  • IR spectroscopy detects functional groups (e.g., C=O stretch at ~1700 cm1^{-1}, O–H stretch at ~3200 cm1^{-1}) .

Advanced Research Questions

Q. How can regioselectivity challenges during pyrazole core formation be addressed?

Answer: Regioselectivity is influenced by:

  • Reagent choice: Using phenylhydrazine derivatives with electron-withdrawing groups (e.g., 4-fluorophenyl) directs substitution to the 1- and 3-positions .
  • Solvent effects: Polar aprotic solvents (e.g., DMF) stabilize intermediates, reducing side products .
  • Catalytic additives: Acidic conditions (e.g., glacial acetic acid) enhance cyclization efficiency, as demonstrated in the synthesis of analogous pyrazoles (yield improvement from 30% to 45%) .

Q. How should researchers resolve discrepancies between experimental and computational structural data?

Answer:

  • Cross-validation: Compare X-ray-derived bond lengths/angles with DFT-optimized geometries. For example, deviations >0.05 Å in C–C bonds suggest conformational flexibility or crystal packing effects .
  • Hydrogen bonding analysis: Experimental O–H⋯N distances (e.g., 1.86 Å) should align with quantum mechanical calculations (e.g., B3LYP/6-31G* level) .
  • Dynamic effects: Use variable-temperature NMR to assess rotational barriers in substituents (e.g., fluorophenyl groups) that may cause spectral broadening .

Q. What strategies optimize the hydrolysis of ester intermediates to carboxylic acids?

Answer:

  • Base selection: Sodium hydroxide (2M) in aqueous ethanol achieves >90% conversion of methyl esters to carboxylic acids at 80°C .
  • Reaction monitoring: TLC or HPLC tracks ester depletion (Rf ~0.6 in ethyl acetate/hexane) .
  • Acid workup: Neutralize with HCl (1M) to precipitate the carboxylic acid, avoiding over-hydrolysis of sensitive groups .

Q. How does fluorophenyl substitution influence the compound’s electronic and steric properties?

Answer:

  • Electron-withdrawing effects: The 4-fluorophenyl group decreases electron density at the pyrazole N1 position, confirmed by 19F^{19}F NMR chemical shifts (~-110 ppm) .
  • Steric hindrance: X-ray data show minimal steric clash between the 4-fluorophenyl and hydroxy groups (dihedral angle ~16.8°), preserving planarity for hydrogen bonding .
  • Impact on reactivity: Fluorine enhances stability against oxidative degradation, as seen in accelerated stability studies (90% purity retention after 6 months at 25°C) .

Methodological Best Practices

  • Crystallization optimization: Use ethanol/water mixtures (3:1 v/v) for high-quality single crystals suitable for X-ray analysis .
  • Handling precautions: Store the compound in amber vials at -20°C to prevent photodegradation of the hydroxy group .

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